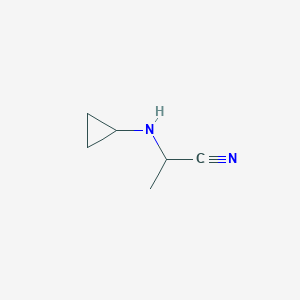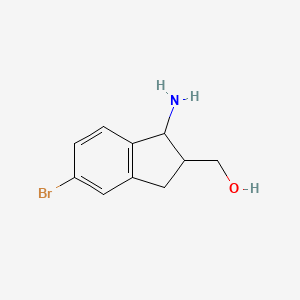![molecular formula C13H19NO B13219592 [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,5-dimethylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic synthesis (MAOS) has been explored to increase synthetic efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to certain protein pockets, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2,5-dimethylphenyl group and a hydroxymethyl group makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
[3-(2,5-dimethylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)13(9-15)5-6-14-8-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
UVKVWZLMVZRPEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2(CCNC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


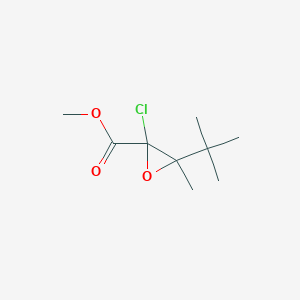
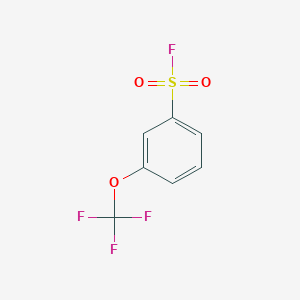

![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)
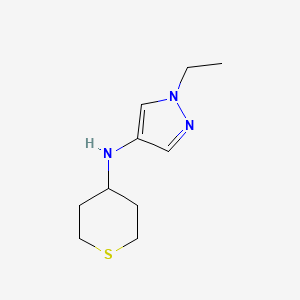
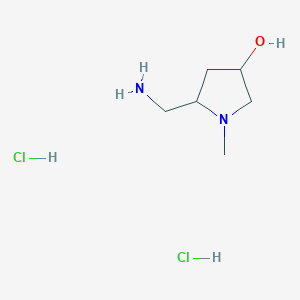
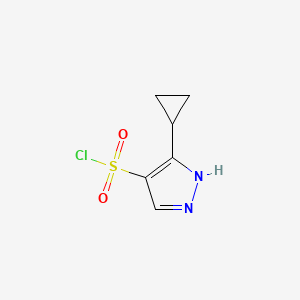

![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
